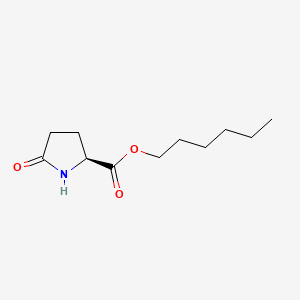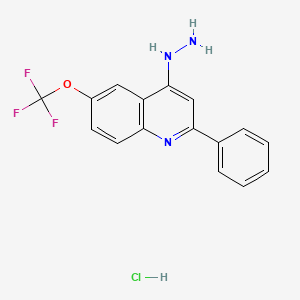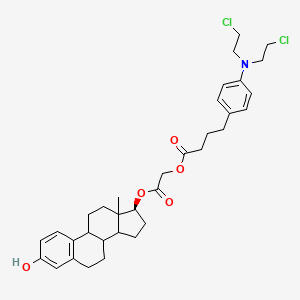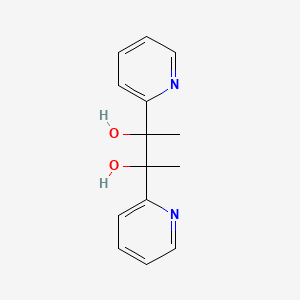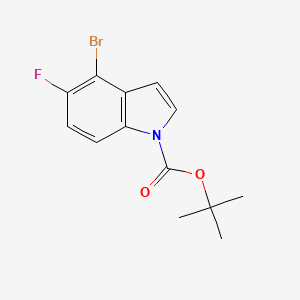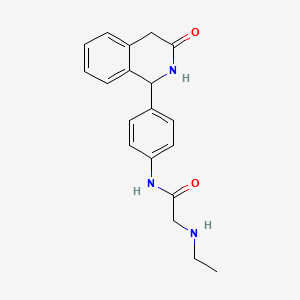![molecular formula C11H19N3O7S B13757252 Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) CAS No. 63273-92-7](/img/structure/B13757252.png)
Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) is a chemical compound that combines the properties of sulfuric acid and a guanidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) typically involves the reaction of sulfuric acid with N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric acid–N-[2-hydroxy-3-(4-methylphenoxy)propyl]guanidine (1/1): A similar compound with a methyl group instead of a methoxy group.
Sulfuric acid–N-[2-hydroxy-3-(4-hydroxyphenoxy)propyl]guanidine (1/1): A derivative with a hydroxy group.
Uniqueness
Sulfuric acid–N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
63273-92-7 |
|---|---|
Molekularformel |
C11H19N3O7S |
Molekulargewicht |
337.35 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H17N3O3.H2O4S/c1-16-9-2-4-10(5-3-9)17-7-8(15)6-14-11(12)13;1-5(2,3)4/h2-5,8,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
GPRDCJOETXTIKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


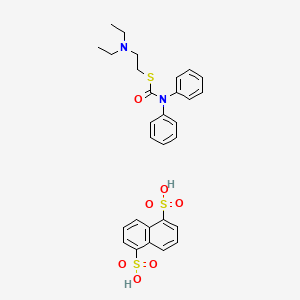

![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
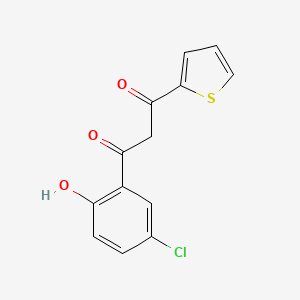

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
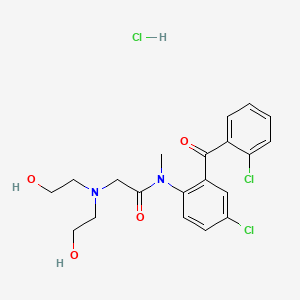
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
